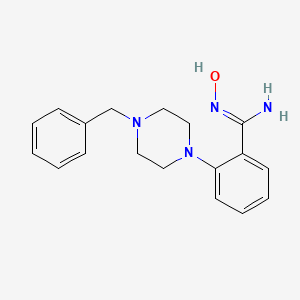

2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide

Übersicht

Beschreibung

2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is a chemical compound with a complex structure that includes a piperazine ring substituted with a benzyl group and a benzimidamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide typically involves multi-step chemical processes. One common method is the reductive amination of benzylpiperazine with an appropriate benzimidamide precursor. This reaction often uses sodium cyanoborohydride in methanol as the reducing agent . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow hydrogenation and microwave-assisted synthesis are some of the advanced techniques used to enhance the efficiency and yield of the production process . These methods offer advantages such as reduced reaction times and improved safety profiles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Target Enzymes

The primary target of 2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide is human carbonic anhydrase (hCA) enzymes. It interacts with these enzymes by fitting into their active sites, inhibiting the reversible hydration reaction of carbon dioxide (CO2) catalyzed by hCA. This inhibition can have significant biochemical implications, particularly in conditions where CO2 regulation is critical.

Biochemical Pathways

The compound has been shown to influence several cellular processes, including cell signaling pathways and gene expression. Its antimicrobial activity suggests interactions with bacterial proteins and enzymes, indicating potential applications in combating infections.

Medicinal Chemistry

This compound serves as a precursor in synthesizing various biologically active compounds. Its unique structure allows for modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. The specific structure of the compound enhances its solubility and activity against pathogens.

Antiviral Properties

In vitro studies have shown that this compound can protect cells from cytopathic effects caused by viruses such as Zika virus. This suggests its potential as an antiviral agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antibacterial activity.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Antiviral Activity

Another study focused on the compound's protective effects against viral infections. It was shown to reduce viral loads in infected cells significantly, highlighting its potential as a therapeutic agent in virology.

Wirkmechanismus

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. It is known to bind to the minor groove of double-stranded DNA, particularly AT-rich sequences, which can affect DNA replication and transcription. Additionally, it may inhibit certain enzymes, such as carbonic anhydrase, by interacting with the active site and blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Benzylpiperazin-1-yl)benzaldehyde

- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is unique due to its specific combination of a piperazine ring and a benzimidamide moiety, which imparts distinct biological activities and chemical reactivity. Its ability to bind to DNA and inhibit enzymes sets it apart from other similar compounds .

Biologische Aktivität

2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzylpiperazine moiety linked to a hydroxybenzimidamide structure. This configuration is significant for its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Inhibition of Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission. Inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Metal Chelation : The compound can chelate metal ions such as Cu(II) and Zn(II), potentially mitigating oxidative stress associated with neurodegenerative diseases .

- Neuroprotection : Studies indicate that it may reduce neurotoxicity induced by beta-amyloid peptides, thus protecting neuronal cells from degeneration .

The compound exhibits several biochemical properties:

- Cellular Effects : It influences cellular processes such as cell proliferation and apoptosis. For instance, it has been shown to induce cell cycle arrest in cancer cells, leading to reduced tumor growth .

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of both active and inactive metabolites. This metabolism is crucial for its pharmacokinetic profile.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that the compound could alleviate cell death induced by Aβ aggregation in neuroblastoma cells. It showed significant reductions in cytotoxicity at certain concentrations, highlighting its potential as a therapeutic agent against Alzheimer’s disease .

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction through modulation of signaling pathways related to cell survival and death .

- Dual Inhibition : The compound has been evaluated for its ability to inhibit both AChE and β-amyloid aggregation simultaneously, making it a promising candidate for multi-target therapy in neurodegenerative diseases .

Table 1: Biological Activity Summary

Table 2: Case Study Results

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c19-18(20-23)16-8-4-5-9-17(16)22-12-10-21(11-13-22)14-15-6-2-1-3-7-15/h1-9,23H,10-14H2,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQXMIAVTHQJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.